
11-甲氧基乌卡林 C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Methoxyuncarine C is an organic compound used for research related to life sciences . It is also known by other names such as Tetraphylline oxindole-B .
Molecular Structure Analysis
The molecular formula of 11-Methoxyuncarine C is C22H26N2O5 . The IUPAC name is methyl 6’-methoxy-1-methyl-2’-oxospiro [1,4 a ,5,5 a ,7,8,10,10 a -octahydropyrano [3,4-f]indolizine-6,3’-1 H -indole]-4-carboxylate . The InChI and Canonical SMILES representations provide more detailed structural information .Physical And Chemical Properties Analysis
The molecular weight of 11-Methoxyuncarine C is 398.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 398.18417193 g/mol . The topological polar surface area is 77.1 Ų . The heavy atom count is 29 .科学研究应用
Pharmacological Research
11-Methoxyuncarine C: has shown promise in pharmacological studies due to its potential therapeutic properties. It exhibits antioxidant activity , which could be beneficial in combating oxidative stress-related diseases . Additionally, its anti-inflammatory activity suggests it may be effective in treating inflammatory conditions .
Neuroprotective Agent
Research indicates that Caboxine A could serve as a neuroprotective agent. Its chemical properties may allow it to protect nerve cells against damage from neurodegenerative diseases or injury .
Cancer Research
The compound’s ability to modulate cellular processes makes it a candidate for cancer research. It may inhibit the growth of certain cancer cells or enhance the efficacy of existing chemotherapy agents .
Molecular Biology Studies
In molecular biology, 11-Methoxyuncarine C can be used to study cell signaling pathways and gene expression. Its impact on various cellular mechanisms can provide insights into cell function and regulation .
Chemical Synthesis
Caboxine A: is a valuable compound in chemical synthesis. Its complex molecular structure can be utilized to synthesize new compounds with potential biological activities .
Toxicology Studies
Due to the limited data on its toxicity, 11-Methoxyuncarine C is an important subject for toxicological studies. Understanding its safety profile is crucial for its potential therapeutic use .
作用机制
Target of Action
This compound is a useful organic compound for research related to life sciences .
Biochemical Pathways
It is known that this compound is an alkaloid isolated from Uncaria rhynchophylla , but the downstream effects of its action on biochemical pathways require further investigation.
属性
IUPAC Name |
methyl 6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKHGHLMEDVZRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Methoxyuncarine C | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

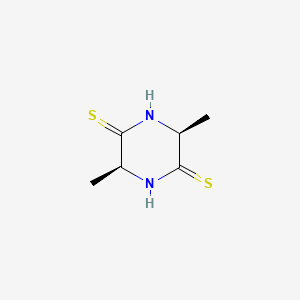
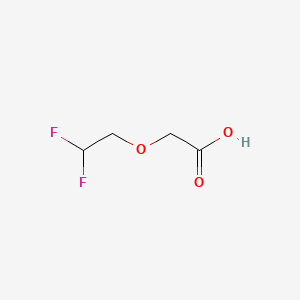
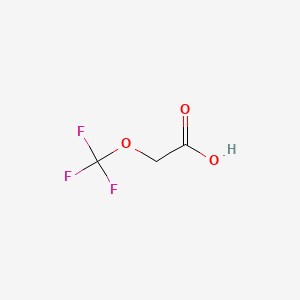
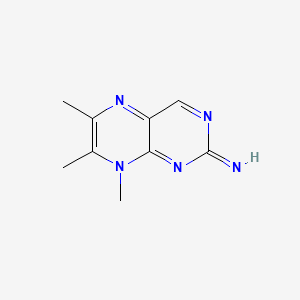
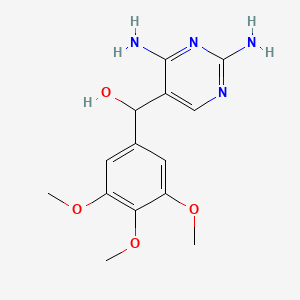


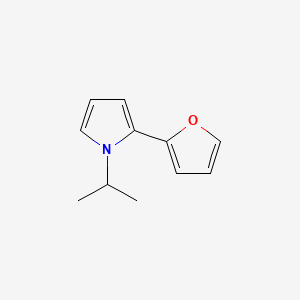

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)
